YW3-56 (hydrochloride, technical grade)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YW3-56 is a potent inhibitor of peptidylarginine deiminase, specifically targeting peptidylarginine deiminase 2 and peptidylarginine deiminase 4. This compound has shown significant potential in inhibiting the growth of various cancer cells, making it a valuable tool in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of YW3-56 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
YW3-56 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
YW3-56 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of peptidylarginine deiminase enzymes.
Biology: Investigated for its effects on cell growth and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment.
Industry: Utilized in the development of new drugs and chemical processes.
Mechanism of Action
YW3-56 exerts its effects by inhibiting the activity of peptidylarginine deiminase enzymes, specifically peptidylarginine deiminase 2 and peptidylarginine deiminase 4. This inhibition leads to alterations in gene expression, cell cycle regulation, and apoptosis. The compound targets the mammalian target of rapamycin complex 1 signaling pathway, which plays a crucial role in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Cl-amidine: Another peptidylarginine deiminase inhibitor with a different potency and selectivity profile.
BB-Cl-amidine: A more potent derivative of Cl-amidine with enhanced inhibitory activity.
Uniqueness of YW3-56
YW3-56 is unique due to its high potency and selectivity for peptidylarginine deiminase 2 and peptidylarginine deiminase 4. It has shown greater efficacy in inhibiting cell growth compared to other similar compounds, making it a valuable tool in cancer research .
Properties
Molecular Formula |
C27H32ClN5O2 |
---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
N-[(2S)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide |
InChI |
InChI=1S/C27H32ClN5O2/c1-33(2)23-13-12-20-15-22(11-10-21(20)16-23)26(34)32-24(9-6-14-30-25(29)17-28)27(35)31-18-19-7-4-3-5-8-19/h3-5,7-8,10-13,15-16,24H,6,9,14,17-18H2,1-2H3,(H2,29,30)(H,31,35)(H,32,34)/t24-/m0/s1 |
InChI Key |
LJJCYRVBDASIDX-DEOSSOPVSA-N |
Isomeric SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)N[C@@H](CCCN=C(CCl)N)C(=O)NCC3=CC=CC=C3 |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.